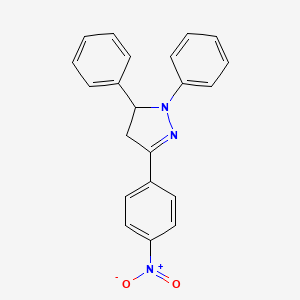![molecular formula C21H18N2O4 B10883205 2-[(4-Acetylphenyl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate](/img/structure/B10883205.png)
2-[(4-Acetylphenyl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Acetylphenyl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Acetylphenyl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalyst such as PEG-supported sulfonic acid . The reaction is carried out at room temperature in solvents like methanol, ether, acetonitrile, or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of reusable catalysts, are often employed to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Acetylphenyl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety, using reagents like alkyl halides or aryl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the quinoline ring .
Wissenschaftliche Forschungsanwendungen
2-[(4-Acetylphenyl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity .
Wirkmechanismus
The mechanism of action of 2-[(4-Acetylphenyl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in cancer cell proliferation or viral replication. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities, these compounds share a similar quinoline core but differ in functional groups.
Quinolinyl-pyrazoles: These compounds also contain a quinoline ring and are studied for their pharmacological properties.
Uniqueness
2-[(4-Acetylphenyl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its acetylphenyl and carboxylate groups allow for unique interactions with biological targets, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C21H18N2O4 |
|---|---|
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
[2-(4-acetylanilino)-2-oxoethyl] 2-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C21H18N2O4/c1-13-11-18(17-5-3-4-6-19(17)22-13)21(26)27-12-20(25)23-16-9-7-15(8-10-16)14(2)24/h3-11H,12H2,1-2H3,(H,23,25) |
InChI-Schlüssel |
HEQOKCWXQXZACT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)NC3=CC=C(C=C3)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl [(4Z)-1-(4-methoxyphenyl)-4-{1-[(4-methoxyphenyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10883134.png)
![1-[(3-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10883135.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-(pyrimidin-2-yl)piperazine-1-carbothioamide](/img/structure/B10883139.png)
![(4Z)-2-(4-methoxyphenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10883151.png)
![methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-[1-(propylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10883153.png)
![2-(Biphenyl-4-yloxy)-1-[4-(2-methylbenzyl)piperazin-1-yl]ethanone](/img/structure/B10883159.png)

![(4Z)-5-methyl-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10883176.png)

![2-oxo-2-phenylethyl N-[(4-methylphenyl)carbonyl]glycylglycinate](/img/structure/B10883190.png)
![1-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B10883196.png)
![7-{4-[(1-Adamantylamino)carbothioyl]piperazino}-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B10883197.png)
![3-{[(E)-(4-bromophenyl)methylidene]amino}-2-(phenoxymethyl)quinazolin-4(3H)-one](/img/structure/B10883203.png)

